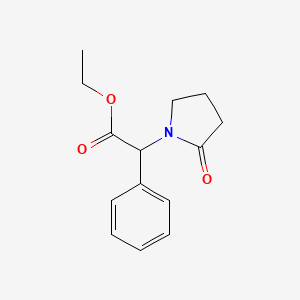![molecular formula C17H22N2O6 B1395696 3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate CAS No. 1185301-99-8](/img/structure/B1395696.png)
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate
Overview
Description
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate (3-(3-HPAM)-5,7-DMQO) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a member of the quinolin-2-one oxalate family, which is known for its ability to interact with proteins and other biomolecules. 3-(3-HPAM)-5,7-DMQO is an attractive compound for scientific research due to its versatile reactivity, relatively low toxicity, and its ability to form stable complexes with proteins and other biomolecules.
Scientific Research Applications
3-(3-HPAM)-5,7-DMQO has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. The compound has been used as a ligand for the study of protein-ligand interactions, as well as for the development of new therapeutic agents. Additionally, the compound has been used in the study of enzyme kinetics and the inhibition of enzymes.
Mechanism Of Action
3-(3-HPAM)-5,7-DMQO is known to interact with proteins and other biomolecules through a variety of mechanisms. The compound is capable of forming covalent bonds with proteins, as well as forming non-covalent interactions with proteins and other biomolecules. Additionally, the compound is able to bind to and modulate the activity of enzymes, thus providing a mechanism for its potential therapeutic applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(3-HPAM)-5,7-DMQO have not been extensively studied. However, the compound has been shown to interact with proteins and other biomolecules, and is known to modulate the activity of enzymes. Additionally, the compound has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic applications.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(3-HPAM)-5,7-DMQO for laboratory experiments include its relatively low toxicity, its ability to form stable complexes with proteins and other biomolecules, and its versatile reactivity. The main limitation of using this compound for laboratory experiments is its limited availability, as it is not commercially available.
Future Directions
The potential future directions for research involving 3-(3-HPAM)-5,7-DMQO include further studies into its biochemical and physiological effects, its potential therapeutic applications, and its ability to interact with proteins and other biomolecules. Additionally, further studies into the synthesis of the compound could lead to its increased availability and lower cost. Finally, the compound could be used as a ligand for the study of protein-ligand interactions and the development of new therapeutic agents.
properties
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-5,7-dimethyl-1H-quinolin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.C2H2O4/c1-10-6-11(2)13-8-12(9-16-4-3-5-18)15(19)17-14(13)7-10;3-1(4)2(5)6/h6-8,16,18H,3-5,9H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWSJDCIXQDLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)CNCCCO)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)
![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)



![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)
![3-[(Tetrahydropyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1395634.png)
